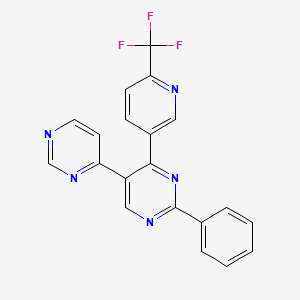
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of pyrimidine and pyridine rings, which are fused with phenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups into the aromatic rings.
Scientific Research Applications
2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-methylpyridin-3-YL)pyrimidine
- 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-chloropyridin-3-YL)pyrimidine
- 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-bromopyridin-3-YL)pyrimidine
Comparison
Compared to these similar compounds, 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine is unique due to the presence of the trifluoromethyl group
Properties
Molecular Formula |
C20H12F3N5 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-phenyl-5-pyrimidin-4-yl-4-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine |
InChI |
InChI=1S/C20H12F3N5/c21-20(22,23)17-7-6-14(10-25-17)18-15(16-8-9-24-12-27-16)11-26-19(28-18)13-4-2-1-3-5-13/h1-12H |
InChI Key |
ALLAZXRIGPECGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CN=C(C=C3)C(F)(F)F)C4=NC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


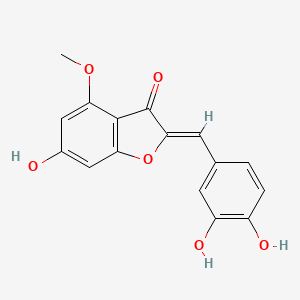

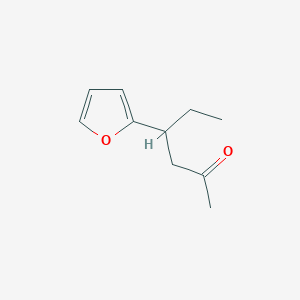
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
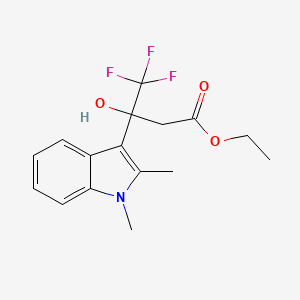
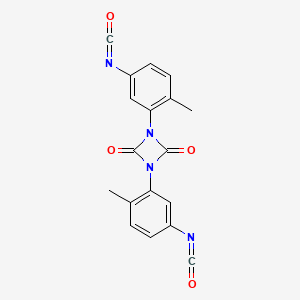
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
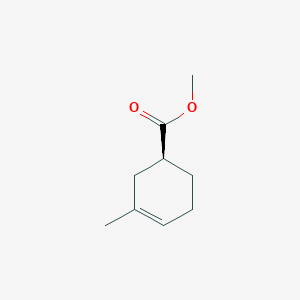

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)
![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
